Product packaging for 2-Ethenylsulfonylethanol(Cat. No.:CAS No. 4271-48-1)

2-Ethenylsulfonylethanol

Cat. No.: B3052594
CAS No.: 4271-48-1
M. Wt: 136.17 g/mol
InChI Key: MDNRSTYOUUKRGH-UHFFFAOYSA-N
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Description

Historical Context of Related Organosulfur Compounds in Organic Synthesis

The study of organosulfur compounds dates back to the 19th century, with the discovery of various classes of these compounds. tandfonline.com Initially, the analogy between sulfur and oxygen compounds was recognized, which was a significant concept in the development of chemical type theory. tandfonline.com Organosulfur compounds, such as thiols, sulfides, sulfoxides, and sulfones, exhibit unique reactivity due to the electron-rich nature and nucleophilicity of the sulfur atom. youtube.com

The development of synthetic methods utilizing organosulfur compounds has been crucial in organic chemistry. taylorandfrancis.com For instance, the use of sulfonium (B1226848) and sulfoxonium ylides in carbon-carbon bond formation, such as in the Corey–Chaykovsky epoxidation and cyclopropanation, highlights their importance. youtube.com Additionally, oxidation-reduction reactions involving sulfur compounds, like the Swern oxidation, and the use of sulfonate esters as excellent leaving groups have become fundamental tools in synthesis. youtube.com The versatility of sulfur-based reagents is also evident in their use as protecting groups and in stereoselective transformations. youtube.com

Divinyl sulfone, a related compound, is a significant oxidative metabolite of sulfur mustard and is known for its high reactivity. acs.orgmerckmillipore.com Its ability to form covalent adducts with DNA has been a subject of research. acs.org The synthesis of divinyl sulfone-modified carbohydrates has also been explored for potential biological applications. nih.gov

Rationale for Dedicated Academic Investigations on 2-Ethenylsulfonylethanol

The academic interest in this compound stems from its unique molecular structure, which combines a vinyl sulfone moiety with a primary alcohol. This bifunctionality allows it to participate in a variety of chemical transformations. The vinyl group is an excellent Michael acceptor, making it susceptible to addition reactions with a wide range of nucleophiles. The hydroxyl group, on the other hand, can be involved in esterification, etherification, or oxidation reactions.

The principal synthesis of this compound involves the treatment of 2-[(2-chloroethyl)sulfonyl]ethanol with a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107). This reaction proceeds via a dehydrochlorination mechanism.

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. For example, it can be used to introduce the vinylsulfonyl ethanol (B145695) unit into other molecules, which can then be further functionalized.

Overview of Current Research Trajectories and Future Prospects

Current research on this compound and related vinyl sulfone compounds is diverse, spanning organic synthesis, materials science, and medicinal chemistry.

In organic synthesis , this compound serves as a building block for creating a variety of sulfur-containing compounds. lookchem.com Its ability to undergo Michael additions is exploited in the construction of new carbon-sulfur and carbon-heteroatom bonds.

In materials science , vinyl sulfones, including divinyl sulfone, are utilized as cross-linking agents in polymer chemistry. lookchem.comrsc.org The reaction of divinyl sulfone with water, for instance, can produce aliphatic polyethersulfones, which have potential applications as solid polymer electrolytes in batteries. rsc.org

In the context of medicinal chemistry , there is interest in the biological activities of compounds derived from vinyl sulfones. nih.gov For example, some studies have investigated the antimicrobial and antioxidant properties of related compounds. The reactivity of the vinyl sulfone group towards biological nucleophiles is a key aspect of their mechanism of action.

The future prospects for this compound and related compounds are promising. The development of new catalytic methods for the synthesis and functionalization of vinyl sulfones will likely expand their applications. Furthermore, the exploration of their use in the development of novel materials and therapeutic agents continues to be an active area of research. The chemical industry's focus on developing low-carbon and sustainable processes may also drive further investigation into the utility of such versatile chemical intermediates. icca-chem.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4271-48-1 lookchem.com
Molecular Formula C₄H₈O₃S lookchem.com
Molecular Weight 136.17 g/mol lookchem.com
Appearance Colorless liquid lookchem.com
Boiling Point 341.025 °C at 760 mmHg lookchem.com
Density 1.259 g/cm³ lookchem.com
Flash Point 160.047 °C lookchem.com
Refractive Index 1.479 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3S B3052594 2-Ethenylsulfonylethanol CAS No. 4271-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRSTYOUUKRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282102
Record name 2-ethenylsulfonylethanol
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Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-48-1
Record name NSC24335
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethenylsulfonylethanol
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Record name 2-(ethenesulfonyl)ethan-1-ol
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Synthetic Methodologies for 2 Ethenylsulfonylethanol

Established Reaction Pathways for 2-Ethenylsulfonylethanol Production

Synthesis from 2-[(2-chloroethyl)sulfonyl]ethanol and Related Halides

The principal and most documented method for the synthesis of this compound involves the use of 2-[(2-chloroethyl)sulfonyl]ethanol as the starting material. This process centers on a dehydrochlorination reaction, where the chloro group is eliminated to form a vinyl group. The reaction is typically facilitated by a base in a suitable solvent.

A series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized as more potent analogs of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine. researchgate.net While not a direct synthesis of this compound, this research highlights the use of a 2-chloroethyl moiety in the synthesis of complex sulfonated compounds. researchgate.net

Exploration of Alternative Precursor Molecules

Research into alternative precursors for sulfonyl-containing compounds is ongoing. For instance, 2-(ethylsulfonyl)ethanol (B1294784) benzoate (B1203000), with its ethylsulfonyl and benzoate groups, is being investigated for its potential in pharmaceutical applications and as an intermediate in various syntheses. ontosight.ai While distinct from this compound, the study of such analogs contributes to a broader understanding of the synthesis and properties of sulfonylethanol derivatives.

The oxidation of 2-(ethylthio)ethanol (B52129) using reagents like hydrogen peroxide could theoretically produce the corresponding sulfonyl derivative. Adapting this method for this compound would necessitate a vinylthio precursor, which presents stability challenges. Other related molecules that inform the synthetic landscape include 2-(methylsulfonyl)ethanol (B46698) and 2-(2-chloroethoxy)ethanol. nih.gov

The synthesis of other chemical compounds, such as MCM-41 and various polymers, has also been explored using a range of precursor materials, including industrial-grade reactants and even waste products. conicet.gov.arrsc.orgresearchgate.netfrontiersin.org These studies, while not directly related to this compound, demonstrate the broader chemical principle of utilizing diverse and sometimes unconventional starting materials for synthesis. conicet.gov.arrsc.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Stoichiometric Reagents and Reaction Conditions

In the synthesis of this compound from 2-[(2-chloroethyl)sulfonyl]ethanol, triethylamine (B128534) (TEA) is a commonly employed stoichiometric base. The reaction is typically conducted in tetrahydrofuran (B95107) (THF) at ambient temperature over a period of 1.5 hours. The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the final product. THF, a polar aprotic solvent, is used to enhance the nucleophilicity of the reacting species.

The use of stoichiometric reagents is a common feature in many chemical syntheses. wordpress.com However, a key principle of green chemistry is the replacement of stoichiometric reagents with catalytic ones to minimize waste and improve efficiency. researchgate.netrsc.orgacsgcipr.org Catalysts can carry out a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction. researchgate.netacsgcipr.org

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterValue/DetailSource
Starting Material2-[(2-Chloroethyl)sulfonyl]ethanol
BaseTriethylamine (TEA)
SolventTetrahydrofuran (THF)
TemperatureAmbient
Reaction Time1.5 hours

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for chemical synthesis, including the production of this compound. mdpi.com This involves a shift towards catalytic processes that reduce waste and energy consumption. rsc.orgevonik.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern chemical manufacturing, offering pathways to increased efficiency, selectivity, and sustainability. evonik.comtopsoe.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. rsc.orgsavemyexams.com They can be broadly classified as homogeneous or heterogeneous. researchgate.net

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. savemyexams.comresearchgate.netwikipedia.org This type of catalysis is widely used in the production of various chemicals, including acetic acid and in processes like hydroformylation. wikipedia.org Enzymes are examples of highly efficient homogeneous catalysts in biological systems. researchgate.netwikipedia.org

The application of homogeneous catalysis to the synthesis of this compound is an area of active research. For example, transition metal complexes, particularly those with pincer ligands, have shown high activity in various catalytic transformations, including dehydrogenation and hydrogenation reactions, which are relevant to the synthesis and modification of vinyl compounds. elsevierpure.com The development of efficient homogeneous catalysts for the direct synthesis of this compound from alternative, more sustainable feedstocks is a key goal for future research.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. wikipedia.org This approach is significant in industrial chemistry as it often allows for easier separation of the catalyst from the reaction mixture, enabling catalyst recycling and continuous operation. frontiersin.org In the context of synthesizing sulfonyl-containing compounds like this compound, heterogeneous catalysts can offer pathways that are both efficient and environmentally conscious.

The fundamental steps in heterogeneous catalysis include the adsorption of reactants onto the catalyst surface, the chemical reaction on the surface, and the desorption of the products. wikipedia.orgsavemyexams.com The catalyst's surface provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. savemyexams.com For the synthesis of sulfones, oxidative methods using heterogeneous catalysts are a theoretical possibility. For instance, the oxidation of a corresponding 2-(ethylthio)ethanol precursor could yield the desired sulfonyl derivative. Research has shown that catalysts like ³H-(PW₁₂O₄₀) can facilitate the oxidation of sulfides to sulfones in an aqueous medium at room temperature.

The design and synthesis of the catalyst itself are crucial for its effectiveness. frontiersin.org Factors such as the choice of active components, the support material, and the method of preparation (e.g., co-precipitation, sol-gel, impregnation) all play a role in the catalyst's performance. researchgate.netnih.gov For instance, supported catalysts can offer high dispersion of the active phase and improved mechanical and thermal stability. researchgate.net

The table below summarizes key aspects of heterogeneous catalysis relevant to the synthesis of sulfonyl compounds.

Parameter Description Relevance to this compound Synthesis
Catalyst Type Solid catalyst with reactants in a different phase (e.g., liquid or gas). wikipedia.orgAllows for easy separation and reuse, potentially reducing production costs. frontiersin.org
Reaction Mechanism Adsorption of reactants, surface reaction, desorption of products. wikipedia.orgsavemyexams.comOffers a lower activation energy pathway for the oxidation of a sulfide (B99878) precursor. savemyexams.com
Catalyst Examples Metal oxides, supported metals, heteropoly acids (e.g., ³H-(PW₁₂O₄₀)). researchgate.net³H-(PW₁₂O₄₀) has shown potential for sulfide-to-sulfone oxidation.
Advantages Catalyst recyclability, suitability for large-scale production, potential for high selectivity. wikipedia.orgfrontiersin.orgContributes to a more sustainable and economical synthesis process.
Photocatalysis

Photocatalysis utilizes light to activate a catalyst, which then initiates a chemical reaction. beilstein-journals.org This method has gained significant attention as a green and sustainable approach for organic synthesis. Organic dyes and semiconductor materials are common photocatalysts that can absorb visible light and promote electron transfer or energy transfer processes. beilstein-journals.orgmdpi.com

In the context of synthesizing molecules like this compound, photocatalysis could offer novel reaction pathways. For example, photocatalytic reactions can generate reactive intermediates such as radicals under mild conditions. beilstein-journals.org The synthesis of indoles from styryl aryl azides inside living cells using visible-light photocatalysis demonstrates the potential of this technique for complex bond-forming reactions. nih.gov

The efficiency of a photocatalytic process depends on factors like the choice of photocatalyst, the solvent, and the wavelength of light used. beilstein-journals.orgnih.gov For instance, the reduction potential of the photocatalyst can be tuned to match the requirements of a specific reaction. beilstein-journals.org Z-scheme heterojunctions in composite photocatalysts have been developed to enhance photocatalytic efficiency by improving charge separation. mdpi.com

The following table outlines key features of photocatalysis in organic synthesis.

Feature Description Potential Application in this compound Synthesis
Activation Method Uses light to activate a photocatalyst. beilstein-journals.orgEnables reactions to proceed under mild, ambient conditions.
Catalyst Types Organic dyes, semiconductor materials (e.g., TiO₂, carbon nitrides). beilstein-journals.orgmdpi.comnih.govCould facilitate unique transformations not accessible by traditional thermal methods.
Reaction Intermediates Can generate radicals and other reactive species. beilstein-journals.orgMay allow for novel bond formations in the synthesis of the target molecule.
Advantages Environmentally friendly (uses light as an energy source), high selectivity, mild reaction conditions. beilstein-journals.orgnih.govAligns with green chemistry principles by reducing energy consumption and waste.

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. flinders.edu.au This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. flinders.edu.auscitube.io For the synthesis of fine chemicals and pharmaceutical ingredients, continuous-flow systems can improve efficiency and yield. mst.edu

The application of continuous-flow techniques to the synthesis of this compound could lead to a more streamlined and controlled manufacturing process. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize by-product formation. flinders.edu.au Furthermore, the small reactor volumes enhance safety, especially when dealing with reactive intermediates. scitube.io

Multi-step continuous-flow systems allow for the sequential transformation of a starting material to a complex product without the need for isolating intermediates. flinders.edu.au This approach can significantly reduce processing time and waste. In-line purification and analysis techniques can be integrated into the flow system to monitor the reaction in real-time and ensure high product purity. flinders.edu.auscitube.io

The table below highlights the benefits of continuous-flow synthesis.

Benefit Description Implication for this compound Synthesis
Enhanced Safety Smaller volumes of reactants are used at any given time. scitube.ioReduces the risks associated with handling potentially reactive chemicals.
Precise Control Allows for fine-tuning of reaction parameters like temperature and residence time. flinders.edu.auEnables optimization for higher yields and purity.
Scalability Scaling up is achieved by running the system for a longer duration rather than increasing reactor size. flinders.edu.auFacilitates a smoother transition from laboratory-scale synthesis to industrial production.
Integration Allows for the integration of multiple reaction steps and in-line purification. flinders.edu.auscitube.ioStreamlines the overall synthesis process, saving time and resources.

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govmdpi.com The 12 principles of green chemistry provide a framework for creating more sustainable and environmentally friendly synthetic routes. epa.govresearchgate.net

When designing a synthetic route for this compound, applying green chemistry principles is crucial for minimizing environmental impact. This includes maximizing atom economy, which aims to incorporate the maximum proportion of the starting materials into the final product. acs.org Using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks are other key considerations. epa.gov

For example, a greener approach to a synthesis might involve replacing a hazardous solvent like dichloromethane (B109758) with a more benign alternative or using a catalytic method to reduce the amount of reagents needed. researchgate.net Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. mdpi.com The choice of starting materials is also important; for instance, using a readily available and less toxic precursor would be preferred.

The following table summarizes some key green chemistry principles and their application in chemical synthesis.

Principle Description Application to this compound Synthesis
Atom Economy Maximize the incorporation of all materials used in the process into the final product. acs.orgDesigning a reaction pathway that minimizes the formation of by-products.
Safer Solvents and Auxiliaries Use of safer solvents and minimizing the use of auxiliary substances. epa.govReplacing hazardous solvents with water or other green alternatives.
Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible. epa.govEmploying methods like photocatalysis or microwave-assisted synthesis to reduce energy input. mdpi.com
Catalysis Use of catalytic reagents over stoichiometric reagents. acs.orgEmploying heterogeneous or photocatalysts to improve efficiency and reduce waste.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and waste. creative-biolabs.com Factors such as temperature, reactant concentration, catalyst loading, and reaction time all play a significant role in the outcome of a reaction. creative-biolabs.comresearchgate.netulisboa.pt

For the synthesis of this compound, a systematic approach to optimizing these parameters is essential. For example, in a catalytic reaction, varying the amount of catalyst can reveal the optimal loading for achieving the highest conversion rate. researchgate.net Similarly, adjusting the reaction temperature can influence the reaction rate and selectivity, with higher temperatures generally increasing the rate but sometimes leading to undesirable side reactions. creative-biolabs.comulisboa.pt

The choice of solvent can also have a profound impact on reaction efficiency and selectivity. researchgate.net Different solvents can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway. Factorial design experiments can be employed to efficiently study the effects of multiple parameters simultaneously and identify the optimal conditions. rsc.org

The table below illustrates the impact of various reaction parameters on yield.

Parameter Effect on Reaction Optimization Strategy
Temperature Affects reaction rate and selectivity. creative-biolabs.comulisboa.ptSystematically vary the temperature to find the optimal balance between reaction speed and by-product formation.
Reactant Concentration Influences the frequency of molecular collisions and thus the reaction rate. creative-biolabs.comAdjust concentrations to maximize the rate of the desired reaction while considering solubility and cost.
Catalyst Loading The amount of catalyst can determine the overall reaction rate. researchgate.netExperiment with different catalyst concentrations to find the minimum amount required for maximum efficiency.
Solvent Can affect reactant solubility, intermediate stability, and reaction pathway. researchgate.netScreen a variety of solvents to identify the one that provides the best yield and selectivity.

Isolation and Purification Techniques for Synthetic Intermediates and Products

After a chemical synthesis is complete, the desired product must be isolated from the reaction mixture and purified. The choice of isolation and purification techniques depends on the physical and chemical properties of the product and any impurities present. Common methods include column chromatography, recrystallization, and filtration. researchgate.net

For this compound, which is a solid at room temperature, recrystallization could be an effective purification method. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure product to crystallize out while impurities remain in the solution.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. researchgate.net By eluting the column with a suitable solvent or solvent mixture, the desired compound can be separated from by-products and unreacted starting materials. researchgate.net The purity of the isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The following table provides an overview of common isolation and purification techniques.

Technique Principle of Separation Applicability to this compound
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Suitable for purifying solid compounds like this compound.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase. researchgate.netEffective for separating the product from a complex mixture of by-products and starting materials.
Filtration Separation of a solid from a liquid or gas by passing the mixture through a filter medium. researchgate.netUsed to collect the solid product after precipitation or recrystallization.
Extraction Partitioning of a compound between two immiscible liquid phases. mdpi.comCan be used to remove impurities or to transfer the product from one solvent to another.

Chemical Reactivity and Mechanistic Transformations of 2 Ethenylsulfonylethanol

Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond in 2-ethenylsulfonylethanol is electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the sulfonyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, while also influencing its participation in electrophilic, radical, and cycloaddition reactions.

Electrophilic Addition Reactions

While simple alkenes readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles due to the electron-withdrawing sulfonyl group. inflibnet.ac.in However, reactions with strong electrophiles are still possible. savemyexams.com The mechanism typically involves a two-step process where the electrophile first attacks the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For instance, the addition of hydrogen halides (HX) would proceed by protonation of the double bond to form a carbocation, which is then captured by the halide anion. savemyexams.com The regioselectivity of the addition is governed by the stability of the resulting carbocationic intermediate.

Table 1: General Scheme for Electrophilic Addition to this compound

Reactant Electrophile (E+) Nucleophile (Nu-) Product
Hydrogen Halide (HX)H⁺X⁻2-(1-haloethylsulfonyl)ethanol
Halogen (X₂)X⁺X⁻2-(1,2-dihaloethylsulfonyl)ethanol

This table represents a generalized outcome. Reaction conditions can influence product distribution.

Nucleophilic Addition Reactions

The most characteristic reactions of the ethenyl moiety in this compound are nucleophilic additions, often referred to as Michael-type additions. The sulfonyl group activates the double bond, making the β-carbon atom highly electrophilic and prone to attack by nucleophiles. inflibnet.ac.in This reaction is a cornerstone of its synthetic utility. The mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized carbanion intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield the final addition product. inflibnet.ac.inwikipedia.org A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can participate in this reaction.

Table 2: Examples of Nucleophilic Addition to this compound

Nucleophile Reagent Example Product Type
AmineR₂NH2-(2-(dialkylamino)ethylsulfonyl)ethanol
ThiolRSH2-(2-(alkylthio)ethylsulfonyl)ethanol
AlkoxideRO⁻2-(2-alkoxyethylsulfonyl)ethanol
CyanideNaCN2-(2-cyanoethylsulfonyl)ethanol

Radical Reactions and Their Initiators

The ethenyl group of this compound can also undergo free-radical addition reactions. inflibnet.ac.in These reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgopenstax.org The reaction is initiated by a radical species, which is typically generated from a radical initiator by heat or UV radiation. libretexts.org This initiator radical adds to the double bond, generating a new carbon-centered radical intermediate. openstax.org This intermediate can then react with another molecule to propagate the chain. For example, the anti-Markovnikov addition of HBr in the presence of peroxides proceeds via a radical mechanism. inflibnet.ac.in

Table 3: Phases of Radical Addition to this compound

Phase Description
Initiation A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes under heat or light to form initial radicals.
Propagation The initiator radical adds to the β-carbon of the vinyl group, forming a more stable α-sulfonyl radical. This radical then abstracts an atom from a donor molecule (e.g., HBr) to give the product and a new radical that continues the chain.
Termination Two radical species combine to form a stable, non-radical product, ending the chain reaction. libretexts.org

Cycloaddition Chemistry of the Vinyl Group

The electron-deficient double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. wikipedia.org These reactions are highly valuable for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): As a potent dienophile, it can react with electron-rich dienes to form six-membered rings. The reaction is typically concerted and stereospecific.

[3+2] Cycloaddition (Dipolar Cycloaddition): It can react with 1,3-dipoles (e.g., azides, nitrile oxides) to afford five-membered heterocyclic rings. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of substituted cyclobutane (B1203170) rings. libretexts.orgnih.gov

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group (-CH₂OH) in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The sulfonyl group's electron-withdrawing effect can increase the acidity of the hydroxyl proton compared to simple alkanols.

Esterification Reactions

This compound can be converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.ukscienceready.com.au

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) yields an ester and water. This is a reversible equilibrium-controlled process. chemistrysteps.combyjus.com

Reaction with Acyl Chlorides: This reaction is typically faster and irreversible, proceeding readily at room temperature to form the ester and hydrogen chloride. savemyexams.com

Reaction with Acid Anhydrides: The reaction with an acid anhydride (B1165640) is generally less vigorous than with an acyl chloride and may require gentle warming to produce the ester and a carboxylic acid as a byproduct. chemguide.co.uk

Table 4: Esterification Methods for this compound

Reagent Catalyst/Conditions Byproduct
Carboxylic Acid (RCOOH)Acid catalyst (e.g., H₂SO₄), HeatWater (H₂O)
Acyl Chloride (RCOCl)Often none needed; or a non-nucleophilic baseHydrogen Chloride (HCl)
Acid Anhydride ((RCO)₂O)Gentle warming may be requiredCarboxylic Acid (RCOOH)

Transformations at the Sulfonyl Group

The sulfonyl group in compounds like this compound can be reduced to a sulfide (B99878). This transformation is typically achieved using strong reducing agents. rsc.org Reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) have been shown to be effective for the reduction of sulfones to sulfides. rsc.orgcdnsciencepub.com

The reduction of sulfones can be a challenging transformation, often requiring harsh reaction conditions. rsc.org However, certain reagent systems can facilitate this conversion. For example, a combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been reported to rapidly reduce sulfones to sulfides. rsc.org Another method involves the use of magnesium in methanol. tandfonline.com

Table 4: Reagents for the Reduction of Sulfones

Reducing Agent/SystemProduct TypeReference
Lithium aluminum hydride (LiAlH₄)Sulfide cdnsciencepub.com
Diisobutylaluminum hydride (DIBAL-H)Sulfide cdnsciencepub.com
LiAlH₄-TiCl₄Sulfide rsc.org
Magnesium in methanolSulfide tandfonline.com
Samarium(II) iodide (SmI₂)Sulfide rsc.org

Desulfonylation, the complete removal of the sulfonyl group, can also be achieved under certain reductive conditions. wikipedia.org This can occur through radical-mediated pathways or by using metal amalgams. wikipedia.orgnih.gov

The sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of adjacent functional groups. researchgate.netresearchgate.net In this compound, the sulfonyl group activates the vinyl group, making it highly susceptible to nucleophilic attack, particularly in Michael additions. researchgate.net

The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This facilitates the addition of a wide range of nucleophiles. The sulfonyl group is considered to have a stronger electron-withdrawing effect than a carbonyl group. researchgate.net This enhanced electrophilicity is a key feature in the synthetic utility of vinyl sulfones. researchgate.net

Furthermore, the sulfonyl group can stabilize an adjacent carbanion, which is a crucial aspect of its role in various carbon-carbon bond-forming reactions. wikipedia.org The acidity of the α-protons in alkyl sulfones allows for deprotonation to form α-sulfonyl carbanions, which are valuable nucleophiles in organic synthesis. wikipedia.org

Cascade and Multi-Component Reactions Utilizing this compound

The unique reactivity of this compound, with its electrophilic vinyl group and nucleophilic hydroxyl group, makes it a suitable candidate for cascade and multi-component reactions. Vinyl sulfones are known to participate in tandem reactions, where an initial reaction triggers a subsequent transformation within the same molecule. rsc.orgrsc.orgtandfonline.com

For example, a Michael addition to the vinyl group could be followed by an intramolecular reaction involving the hydroxyl group. This could lead to the formation of heterocyclic structures in a single synthetic operation.

A hypothetical cascade reaction could involve:

Michael Addition: A nucleophile adds to the β-carbon of the vinyl sulfone.

Intramolecular Cyclization: The hydroxyl group, or a derivative thereof, acts as an internal nucleophile, attacking an electrophilic center created in the first step or an existing one, leading to a cyclic product.

Multi-component reactions involving vinyl sulfones have been developed, where several starting materials combine in a single step to form a complex product. rsc.org For instance, a Ru(II)-catalyzed C-H olefination of N-methoxybenzamides with vinyl sulfones has been developed, which can proceed through a tandem C-H olefination/cyclization/elimination sequence. acs.org

Derivatization Strategies of 2 Ethenylsulfonylethanol for Functional Diversification

Functionalization of the Ethenyl Group

The electron-withdrawing sulfonyl group activates the ethenyl double bond, making it susceptible to a range of addition reactions. This reactivity allows for the introduction of diverse functionalities at the carbon backbone.

Halogenation involves the addition of halogens (e.g., Br2, Cl2) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to the double bond. youtube.com The reactivity of halogens follows the trend F2 > Cl2 > Br2 > I2. masterorganicchemistry.com

Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to the double bond. masterorganicchemistry.com For unsymmetrical alkenes, this reaction is regioselective. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the more substituted carbon. masterorganicchemistry.comyoutube.com This regioselectivity is explained by the formation of the more stable carbocation intermediate during the reaction mechanism. masterorganicchemistry.com The electron-withdrawing nature of the adjacent sulfonyl group in 2-Ethenylsulfonylethanol significantly influences the regioselectivity of this addition.

Hydroxylation , the addition of two hydroxyl groups across the double bond to form a diol, is a powerful transformation. A key method for achieving this is the Sharpless Asymmetric Dihydroxylation. This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org The choice of ligand (e.g., (DHQ)2-PHAL in AD-mix-α or (DHQD)2-PHAL in AD-mix-β) determines which face of the alkene is hydroxylated, allowing for precise stereochemical control. wikipedia.orgalfa-chemistry.com The reaction is highly site-selective, typically oxidizing the most electron-rich double bond. wikipedia.org

Epoxidation is the conversion of the alkene into an epoxide, a three-membered cyclic ether. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functionalities. acsgcipr.org A common and effective reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.org The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition.

ReactionReagent(s)ProductKey Features
Halogenation Br2 in CCl4DibromoalkaneAnti-addition of two bromine atoms.
Hydrohalogenation HBrBromoalkaneFollows Markovnikov's rule, influenced by the sulfonyl group.
Dihydroxylation OsO4, NMODiolSyn-addition of two hydroxyl groups.
Asymmetric Dihydroxylation AD-mix-α or AD-mix-βChiral DiolHigh enantioselectivity and regioselectivity. wikipedia.org
Epoxidation m-CPBAEpoxideSyn-addition of an oxygen atom.

This table outlines common functionalization reactions for the ethenyl group of this compound.

Design and Synthesis of Novel this compound Derivatives

The dual reactivity of this compound makes it an excellent starting material for the design and synthesis of novel molecules, particularly heterocyclic compounds. africanjournalofbiomedicalresearch.com The vinyl sulfone moiety can act as a Michael acceptor or participate in cycloaddition reactions, while the hydroxyl group can be used as a handle for cyclization or for attaching the molecule to other scaffolds.

For instance, vinyl sulfones are known to participate in [3+2] cycloaddition reactions with reagents like azides or ethyl diazoacetate to form five-membered heterocycles such as triazoles and pyrazoles, respectively, often proceeding with the elimination of sulfur dioxide. researchgate.net Furthermore, intramolecular Diels-Alder reactions of trienes containing a vinyl sulfone component have been used to construct complex heterocyclic systems diastereoselectively. acs.org

The design of new derivatives often focuses on creating molecules with specific biological activities or material properties. mdpi.com By combining the reactions described in the previous sections, complex molecules can be assembled. For example, the hydroxyl group could be esterified with a biologically active carboxylic acid, and the ethenyl group could be subsequently functionalized to fine-tune the molecule's properties. This modular approach allows for the systematic exploration of chemical space to develop new functional materials and potential therapeutic agents. nih.gov

Structure-Reactivity Relationships in Derivatized Analogues

The reactivity of derivatized analogues of this compound is intrinsically linked to their molecular structure. The electronic and steric properties of substituents introduced at either the vinyl or the hydroxyl group can significantly modulate the compound's reactivity.

The vinyl sulfone group is a highly effective Michael acceptor due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. The reactivity of the vinyl sulfone moiety towards nucleophiles can be fine-tuned by substitution. For instance, the introduction of electron-withdrawing groups on the vinyl moiety would be expected to enhance its electrophilicity and increase the rate of Michael addition reactions.

Intramolecular hydrogen bonding can also play a role in the reactivity and stereoselectivity of reactions involving hydroxyalkyl vinyl sulfones. nih.gov In the case of this compound, the hydroxyl group can form a hydrogen bond with one of the sulfonyl oxygen atoms, which can influence the conformation of the molecule and the accessibility of the vinyl group to incoming nucleophiles. nih.gov

Derivative TypeSubstituent EffectExpected Impact on Reactivity
Vinyl Group Substitution Electron-withdrawing groups (e.g., halogens, nitro groups)Increased electrophilicity of the double bond, leading to faster Michael addition reactions.
Electron-donating groups (e.g., alkyl groups)Decreased electrophilicity of the double bond, resulting in slower Michael addition reactions.
Bulky substituentsSteric hindrance may reduce the rate of nucleophilic attack.
Hydroxyl Group Derivatization Conversion to an ether or esterBlocks the nucleophilicity of the hydroxyl group and prevents intramolecular hydrogen bonding, potentially altering the reactivity of the vinyl sulfone.
Oxidation to an aldehyde or carboxylic acidIntroduces new reactive sites for further functionalization.

Application of Derivatization in Target-Oriented Synthesis

The dual functionality of this compound makes it a versatile building block in target-oriented synthesis. Derivatization of either the vinyl or the hydroxyl group allows for the introduction of diverse chemical functionalities and the construction of more complex molecular architectures.

One of the primary applications of the vinyl sulfone moiety is in bioconjugation chemistry. The high reactivity and selectivity of vinyl sulfones towards thiol groups of cysteine residues in proteins make them valuable reagents for protein labeling and modification. Derivatization of this compound with reporter molecules such as fluorophores or biotin (B1667282) via its hydroxyl group would yield bifunctional linkers for tagging biomolecules.

In materials science, the ability of this compound to undergo polymerization and cross-linking reactions is of interest. For example, it has been used to improve the crease resistance of cellulosic fabrics. google.com The hydroxyl group provides a site for grafting onto polymer backbones, while the vinyl sulfone can react with nucleophilic sites on other polymer chains to form cross-links.

Methodologies for Analytical Derivatization and Detection

The detection and quantification of this compound in various matrices can be facilitated by analytical derivatization. This process involves reacting the analyte with a reagent to form a derivative that is more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

A key strategy for the analytical derivatization of this compound targets its hydroxyl group. Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

For instance, the derivatization of 2-hydroxyethyl vinyl sulfone with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) results in the formation of its TMS ether, which can be readily detected by GC-MS. researchgate.net The mass spectrum of the derivatized compound provides a unique fragmentation pattern that allows for its unambiguous identification. researchgate.net This methodology is relevant in the context of the Chemical Weapons Convention, as this compound is listed as a degradation product of sulfur mustard. opcw.orgopcw.org

Analytical TechniqueDerivatization ReagentDerivative FormedPurpose of Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreases volatility and thermal stability for GC analysis; provides a characteristic mass spectrum for identification. researchgate.net

Role of 2 Ethenylsulfonylethanol As a Strategic Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The unique reactivity of 2-ethenylsulfonylethanol enables its use in the methodical assembly of intricate molecular designs. Its role as a linchpin in multi-step synthetic sequences allows for the controlled introduction of new bonds and functional groups, paving the way for advanced molecular structures.

The primary utility of this compound in this context lies in its participation in Michael addition reactions. wikipedia.orgorganic-chemistry.org A wide array of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates), can add to the β-carbon of the vinyl group. masterorganicchemistry.comsrce.hr This reaction forms a stable carbon-carbon or carbon-heteroatom bond, effectively elongating the carbon chain and introducing new functionalities. The resulting adduct retains the sulfonyl group and the ethanol (B145695) moiety, creating a highly functionalized intermediate that can be further elaborated.

For instance, the reaction with a primary or secondary amine yields a β-aminoethyl sulfone derivative. The hydroxyl group on this intermediate can then be oxidized, esterified, or converted into a leaving group for subsequent nucleophilic substitution, providing a pathway to complex acyclic and heterocyclic compounds. amazonaws.com These intermediates are valuable in medicinal chemistry and materials science.

Table 1: Michael Addition Reactions with this compound

Nucleophile (Michael Donor)Resulting Adduct StructurePotential Intermediate Class
Primary Amine (R-NH₂)R-NH-CH₂-CH₂-SO₂-CH₂-CH₂-OHβ-Aminoethyl Sulfones
Thiol (R-SH)R-S-CH₂-CH₂-SO₂-CH₂-CH₂-OHβ-Thioethyl Sulfones
Malonic Ester (CH₂(CO₂Et)₂)(EtO₂C)₂CH-CH₂-CH₂-SO₂-CH₂-CH₂-OHFunctionalized γ-Sulfonyl Esters
Cyanide (CN⁻)NC-CH₂-CH₂-SO₂-CH₂-CH₂-OHγ-Sulfonyl Nitriles

Fine chemicals are pure, single substances produced in limited quantities through complex, multi-step syntheses. qinmuchem.comboronmolecular.com this compound serves as an excellent starting material for such products due to its capacity for controlled, sequential reactions.

The bifunctionality of the molecule is key to its application in producing specialty materials. For example, the hydroxyl group can be esterified with acrylic acid to form a di-functional monomer. This new molecule, possessing both a vinyl sulfone and an acrylate (B77674) group, can be polymerized to create specialty polymers with unique properties, such as enhanced adhesion or thermal stability, useful in coatings and adhesives. Similarly, its reaction with isocyanates can produce sulfonyl-containing polyurethanes.

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short period. nih.govnih.gov this compound is an ideal scaffold for such endeavors due to its two distinct points of reactivity, which can be addressed with different sets of reactants to generate extensive molecular diversity.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, often exploring novel regions of chemical space. nih.govrsc.orgcam.ac.uk The structure of this compound allows for a straightforward "build/couple/pair" strategy.

In a typical DOS workflow, a library of nucleophiles can be reacted with the vinyl sulfone group in parallel (the "build" phase). Subsequently, a library of electrophiles (e.g., acyl chlorides or alkyl halides) can be used to react with the hydroxyl group (the "couple" phase). This two-dimensional approach can rapidly generate a large library of compounds from a relatively small number of starting materials, introducing significant "appendage diversity" around the central sulfonyl-ethanol core. This strategy is highly efficient for creating novel molecular scaffolds that can be screened for biological activity. ncl.res.inmdpi.com

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with a desired biological activity. nih.gov The libraries generated from this compound are well-suited for HTS campaigns. The synthesis can often be performed on a solid support, where the hydroxyl group is anchored to a resin, facilitating purification after the Michael addition step. rsc.org Cleavage from the resin after the second reaction provides the final compounds in a format ready for screening.

The systematic combination of reactants allows for the creation of libraries with predictable variations in properties such as polarity, size, and hydrogen bonding capacity, which are important for drug discovery.

Table 2: Illustrative Combinatorial Library Design using this compound

Step 1: Michael Addition (Nucleophiles)Step 2: Esterification (Acyl Chlorides)Resulting Library Products (General Structure)
MorpholineAcetyl ChlorideMorpholinyl-ethyl-sulfonyl-ethyl acetate
PiperidineAcetyl ChloridePiperidinyl-ethyl-sulfonyl-ethyl acetate
BenzylamineAcetyl ChlorideBenzylamino-ethyl-sulfonyl-ethyl acetate
MorpholineBenzoyl ChlorideMorpholinyl-ethyl-sulfonyl-ethyl benzoate (B1203000)
PiperidineBenzoyl ChloridePiperidinyl-ethyl-sulfonyl-ethyl benzoate
BenzylamineBenzoyl ChlorideBenzylamino-ethyl-sulfonyl-ethyl benzoate

Development of New Synthetic Reagents and Auxiliaries

Beyond its direct use as a building block, this compound can be transformed into more specialized reagents and auxiliaries for organic synthesis. Its modifiable structure allows for the incorporation of other chemical features that can influence the outcome of a reaction.

For example, the hydroxyl group can be derivatized with a chiral molecule, creating a chiral auxiliary. When this new chiral reagent undergoes a Michael addition, the stereocenter on the auxiliary can influence the stereochemical outcome of the reaction, providing a route to enantiomerically enriched products.

Furthermore, vinylsulfonium salts, which are related to vinyl sulfones, have been developed as effective reagents for annulation reactions to form heterocyclic structures like epoxides and cyclopropanes. researchgate.net By analogy, this compound could be a precursor to novel vinylsulfonium salts where the hydroxyl group can be used to tune solubility or to attach the reagent to a solid support for easier workup and recovery. The development of such new reagents expands the toolkit available to synthetic chemists for constructing complex molecules with high degrees of control. nih.gov

Bio-Inspired Synthesis and Chemobiological Probe Development

The strategic design of synthetic methodologies that draw inspiration from biological processes offers a powerful avenue for the creation of novel molecules with tailored functions. In the context of this compound, such bio-inspired approaches can be envisioned for its synthesis and, more significantly, for its application in the development of sophisticated chemobiological probes. The inherent reactivity of the vinyl sulfone moiety as a Michael acceptor is central to its utility in biological systems, allowing for covalent interactions with nucleophilic residues in proteins. researchgate.net

While specific bio-inspired synthetic routes for this compound are not extensively documented in current literature, the principles of green chemistry and enzymatic catalysis, which are hallmarks of bio-inspired synthesis, can be applied. For instance, enzymatic transformations could potentially be employed to introduce the vinyl sulfone group or to modify a precursor molecule under mild, aqueous conditions, mimicking cellular metabolic pathways. The focus, however, largely remains on the bio-inspired application of this compound.

The development of chemobiological probes is a key area where this compound and related vinyl sulfones have significant potential. These probes are instrumental in chemical biology for the identification and characterization of protein function and activity. scispace.com The vinyl sulfone group acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, through a Michael addition reaction. researchgate.netnih.gov This irreversible binding allows for the specific and permanent labeling of target proteins.

Key Research Findings in the Application of Vinyl Sulfones as Chemobiological Probes:

Covalent Protein Modification: The vinyl sulfone moiety is an effective Michael acceptor that can react with nucleophilic side chains of amino acids such as cysteine, lysine, and histidine. This covalent modification is a cornerstone of its use in developing chemical probes to study protein function. researchgate.netnih.gov

Enzyme Inhibition: Peptidyl vinyl sulfones have been successfully developed as irreversible inhibitors of cysteine proteases. The peptide portion of the molecule directs the inhibitor to the active site of a specific protease, where the vinyl sulfone warhead then covalently modifies a critical cysteine residue, leading to inactivation of the enzyme.

Activity-Based Protein Profiling (ABPP): Vinyl sulfone-based probes are valuable tools in ABPP, a technique used to monitor the functional state of entire enzyme families. These probes typically consist of the vinyl sulfone reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). This design allows for the covalent labeling of active enzymes in complex biological samples, followed by detection and identification.

Biomimetic Radical Chemistry for Labeling: Bio-inspired single-electron transfer (SET) reactions can be used for protein labeling. While not directly involving this compound, these principles could be adapted. For instance, photocatalytic methods can generate radicals that react with Michael acceptors like vinyl sulfones to label specific amino acid residues, such as tryptophan. nih.gov

The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the attachment of various reporter groups or targeting ligands. This versatility makes it a potentially attractive building block for creating a diverse library of chemobiological probes. For example, a fluorescent dye could be attached to the hydroxyl group, creating a probe that allows for the visualization of target protein localization within a cell. Alternatively, a biotin (B1667282) tag could be incorporated for affinity purification of the labeled protein and its binding partners.

Polymerization Chemistry Involving 2 Ethenylsulfonylethanol

Homo- and Co-Polymerization Mechanisms of 2-Ethenylsulfonylethanol

The polymerization of this compound can be initiated through several mechanisms, including free radical, anionic, and controlled/living polymerization techniques. The choice of polymerization method significantly influences the structure, molecular weight, and polydispersity of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by the decomposition of a radical initiator, which generates free radicals that attack the vinyl group of the this compound monomer. This initiates a chain reaction where monomer units are sequentially added to the growing polymer chain.

The polymerization of vinyl sulfone monomers, including this compound, can be carried out in bulk or solution. Common initiators for this process include azo compounds and peroxides. The reaction proceeds through the characteristic steps of initiation, propagation, and termination. Chain transfer reactions can also occur, which may influence the molecular weight of the resulting polymer.

Anionic and Cationic Polymerization

The electron-withdrawing nature of the sulfonyl group makes the vinyl group of this compound susceptible to nucleophilic attack, rendering it a suitable candidate for anionic polymerization. Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophile, such as an organolithium compound. This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, particularly under living polymerization conditions where termination and chain transfer reactions are absent. The presence of the hydroxyl group in this compound, however, can interfere with anionic polymerization due to its acidic proton. Therefore, protection of the hydroxyl group may be necessary to achieve controlled polymerization.

Conversely, cationic polymerization of this compound is less common. Cationic polymerization is initiated by an electrophile and proceeds with a carbocationic propagating species. Monomers that undergo cationic polymerization typically have electron-donating substituents that can stabilize the positive charge. The strongly electron-withdrawing sulfonyl group in this compound deactivates the vinyl group towards electrophilic attack, making cationic polymerization challenging.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. These methods have been applied to a wide range of vinyl monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide variety of monomers. It employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. While specific studies on the RAFT homopolymerization of this compound are not extensively documented, the successful RAFT polymerization of structurally similar monomers like 2-hydroxyethyl vinyl ether suggests its feasibility. The choice of CTA, initiator, solvent, and temperature are crucial parameters for achieving a controlled polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. This allows for the synthesis of well-defined polymers. Similar to RAFT, the application of ATRP to the homopolymerization of this compound would require careful optimization of the catalytic system, initiator, and reaction conditions to achieve control over the polymerization process.

Polymerization TechniqueInitiator/Catalyst System (Examples)Key FeaturesPotential for this compound
Free Radical Polymerization Azo compounds (e.g., AIBN), Peroxides (e.g., BPO)Robust, wide range of applicable monomersReadily polymerizable, but with limited control over molecular weight and architecture.
Anionic Polymerization Organolithium compounds (e.g., n-BuLi)Can produce polymers with narrow molecular weight distribution; sensitive to impurities and protic groups.Feasible, but may require protection of the hydroxyl group for controlled polymerization.
RAFT Polymerization CTA (e.g., dithioesters, trithiocarbonates) + Radical InitiatorControlled molecular weight and low polydispersity; tolerant to a wide range of functional groups.High potential for controlled synthesis of well-defined polymers.
ATRP Alkyl halide initiator + Transition metal complex (e.g., CuBr/ligand)Controlled molecular weight and low polydispersity; requires careful selection of catalyst system.Potentially applicable for synthesizing well-defined polymers, but requires optimization.

Structure and Architecture of Polymers Derived from this compound

The architecture of polymers derived from this compound can be tailored from simple linear chains to more complex branched and cross-linked networks, depending on the polymerization method and reaction conditions.

Linear and Branched Polymer Architectures

Homopolymerization of this compound under appropriate conditions can yield linear polymers. Controlled polymerization techniques like RAFT and ATRP are particularly well-suited for synthesizing linear polymers with controlled molecular weights and narrow polydispersity. The resulting poly(this compound) would possess a repeating unit with a pendant hydroxyethyl (B10761427) sulfonyl group.

Branched polymer architectures can arise from chain transfer reactions during free radical polymerization, particularly at high monomer conversions. Intentional synthesis of branched polymers can be achieved through various strategies, such as using multifunctional initiators or chain transfer agents in controlled polymerization processes. The hydroxyl group on the monomer also presents a site for potential grafting reactions to create branched structures.

Cross-linked Polymeric Networks

The presence of the reactive vinyl group and the hydroxyl group in this compound provides opportunities for the formation of cross-linked polymeric networks. Cross-linking can be achieved during the polymerization process by including a multifunctional co-monomer (cross-linker).

Furthermore, the hydroxyl groups on the resulting poly(this compound) chains can be utilized for post-polymerization cross-linking reactions. For instance, these hydroxyl groups can react with difunctional cross-linking agents to form a three-dimensional network. Such hydrogels are of interest for various applications due to their ability to absorb and retain large amounts of water. The vinyl sulfone group itself is a Michael acceptor and can participate in cross-linking reactions with nucleophiles like thiols, which is a common strategy for forming hydrogels.

Polymer ArchitectureSynthesis StrategyKey Structural Features
Linear Controlled/living polymerization (RAFT, ATRP), Anionic polymerization (with protected monomer)Single polymer chain with repeating monomer units.
Branched Free radical polymerization at high conversion, Use of multifunctional initiators/CTAs in controlled polymerizationPolymer chains with side branches.
Cross-linked Copolymerization with a cross-linker, Post-polymerization reaction of hydroxyl groups, Thiol-ene reactions with the vinyl sulfone groupThree-dimensional polymer network.

Influence of Monomer Structure on Polymer Microstructure and Topology

Microstructure (Tacticity):

The microstructure, specifically the tacticity of the polymer chain, is determined during the polymerization process. For poly(this compound) synthesized via free-radical polymerization, the arrangement of the pendant -SO2CH2CH2OH groups along the polymer backbone is typically atactic, meaning the side groups are randomly oriented. This lack of stereoregularity arises from the fact that the incoming monomer can add to the growing polymer chain from either face with nearly equal probability.

However, the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially offer a degree of control over the tacticity, although this is not a common outcome for vinyl sulfones. The bulky and highly polar nature of the sulfonyl group can influence the approach of the monomer to the propagating chain end, but typically, specific catalysts or chiral auxiliaries are needed to achieve high levels of stereocontrol in radical polymerizations.

Topology (Linear, Branched, and Cross-linked Structures):

The topology of polymers derived from this compound is heavily influenced by the presence of the pendant hydroxyl group and the reactivity of the vinyl sulfone moiety.

Linear Polymers: Under carefully controlled polymerization conditions that minimize side reactions, linear polymers can be synthesized. Techniques like RAFT polymerization are particularly suited for producing linear chains with controlled molecular weights and low polydispersity. nih.govlibretexts.org

Branched Polymers: The pendant hydroxyl group can act as a chain transfer agent during free-radical polymerization. rsc.org In this process, a hydrogen atom from the hydroxyl group is abstracted by a propagating radical, terminating that chain and creating a new radical center on the polymer backbone. This new radical can then initiate the growth of a new polymer chain, leading to a branched or graft copolymer topology. The extent of branching is dependent on the reaction conditions, such as temperature and monomer concentration. Studies on analogous systems, like hydroxy-functional vinyl ethers, have shown that the presence of hydroxyl groups significantly affects polymerization kinetics and polymer structure through hydrogen bonding and chain transfer.

Cross-linked Networks (Hydrogels): The this compound monomer can also be used to form cross-linked networks or hydrogels. This can be achieved by including a multifunctional cross-linking agent during polymerization. Alternatively, the high reactivity of the vinyl sulfone group as a Michael acceptor can be exploited. researchgate.net If a multifunctional thiol is used as a chain transfer agent or co-monomer, it can react with the vinyl groups of different polymer chains, leading to a cross-linked structure.

One notable polymerization method that directly yields a specific topology is the oxa-Michael polyaddition of this compound with itself or with other diols, which results in the formation of aliphatic polyethersulfones. This step-growth polymerization mechanism, as investigated by Brendel and coworkers, produces linear polymers with a distinct ether-sulfone backbone, differing significantly from the carbon-carbon backbone of vinyl polymers.

Table 1: Influence of Polymerization Method on Poly(this compound) Topology

Polymerization Method Key Feature Resulting Topology Primary Influencing Factor
Free-Radical Polymerization Standard initiation (e.g., AIBN, BPO) Potentially Branched Hydroxyl group acting as a chain transfer site.
RAFT Polymerization Controlled/living process Primarily Linear Suppression of chain transfer and termination reactions.
Oxa-Michael Polyaddition Step-growth mechanism Linear Poly(ether-sulfone) Reaction between hydroxyl and vinyl sulfone groups.
Copolymerization with Dithiol Thiol-ene reaction during polymerization Cross-linked Network Michael addition of thiol to vinyl sulfone groups.

Post-Polymerization Modification of this compound Polymers

Polymers synthesized from this compound are highly versatile platforms for post-polymerization modification due to the presence of both pendant hydroxyl groups and sulfonyl groups within each repeating unit. nih.govnih.gov These modifications allow for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and biocompatibility, or for the conjugation of bioactive molecules.

Modification of the Pendant Hydroxyl Group:

The primary hydroxyl group is a versatile handle for a wide range of common organic reactions.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids (under catalysis, e.g., Fischer esterification). This allows for the introduction of various functional groups, from simple alkyl chains to moieties containing further reactive sites.

Etherification: Williamson ether synthesis can be employed by first deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This modification can introduce new functionalities and alter the polymer's hydrophilicity.

Urethane (B1682113) Formation: The reaction of the hydroxyl groups with isocyanates yields carbamate (B1207046) (urethane) linkages. This is a highly efficient reaction that can be used to attach a wide variety of molecules, including those that impart specific biological or physical properties. rsc.org

Modification Involving the Sulfonyl Group and Backbone:

The sulfonyl group itself is generally stable, but the carbon backbone, activated by the electron-withdrawing sulfone, offers unique reactive possibilities.

Thiol-Ene Michael Addition: If the polymerization is controlled to leave some unreacted vinyl sulfone end-groups, or if the polymer is designed as a copolymer with other vinyl monomers, these groups are excellent Michael acceptors. They react efficiently and selectively with thiols under mild, often physiological, conditions. researchgate.net This "click" reaction is a cornerstone for bioconjugation, allowing for the attachment of peptides, proteins, and other thiol-containing molecules. It is also a primary method for creating hydrogels by crosslinking with multifunctional thiols. researchgate.net

Modification of the Sulfonyl Group: While the sulfonyl group is robust, it can be reduced to a sulfide (B99878) under strong reducing conditions, such as with lithium aluminum hydride. However, such harsh conditions may also affect other parts of the polymer, like ester groups if they have been added.

The ability to perform these modifications orthogonally—that is, to modify one functional group without affecting the other—is a significant advantage. For instance, the mild conditions of many esterification or urethane formation reactions will not affect the sulfonyl group, and the specific conditions for thiol-ene Michael addition to a vinyl sulfone end-group will not affect the pendant hydroxyls along the chain.

Table 2: Summary of Post-Polymerization Modification Reactions

Target Functional Group Reaction Type Reagents Resulting Functional Group Key Application
Pendant Hydroxyl (-OH) Esterification Acyl Chloride, Anhydride (B1165640) Ester (-O-C=O)-R) Tuning hydrophobicity, drug conjugation.
Pendant Hydroxyl (-OH) Etherification Base + Alkyl Halide Ether (-O-R) Altering solubility, adding new functionalities.
Pendant Hydroxyl (-OH) Urethane Formation Isocyanate (R-N=C=O) Carbamate (-O-C(=O)NH-R) Attaching functional molecules, improving adhesion.
Vinyl Sulfone End-Group Thiol-Ene Michael Addition Thiol (R-SH) Thioether (-S-R) Bioconjugation, hydrogel formation.
Backbone Sulfonyl (-SO₂-) Reduction Strong reducing agent (e.g., LiAlH₄) Sulfide (-S-) Altering polarity and chemical stability of the backbone.

Computational and Theoretical Investigations of 2 Ethenylsulfonylethanol

Quantum Chemical Calculations of Electronic Structure

No published data is available for the quantum chemical calculations of the electronic structure of 2-Ethenylsulfonylethanol.

Molecular Orbital Analysis and Bonding Characteristics

No published data is available for the molecular orbital analysis and bonding characteristics of this compound.

Charge Distribution and Dipole Moments

No published data is available for the charge distribution and dipole moments of this compound.

Conformational Landscape Analysis

No published data is available for the conformational landscape analysis of this compound.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available for the elucidation of reaction mechanisms involving this compound through computational modeling.

Transition State Characterization and Activation Energies

No published data is available for the transition state characterization and activation energies of reactions involving this compound.

Potential Energy Surface Mapping

No published data is available for the potential energy surface mapping of reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into how the molecule interacts with its environment, particularly in different solvents, which is crucial for understanding its reactivity, solubility, and transport properties.

A typical MD simulation of this compound would involve placing a model of the molecule within a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule behaves and interacts with its surroundings.

Solvent Effects:

The behavior of this compound is expected to be significantly influenced by the surrounding solvent due to its polar nature, arising from the sulfonyl and hydroxyl groups. MD simulations can elucidate these solvent effects by examining the structure of the solvent around the solute molecule, often referred to as the solvation shell.

Radial Distribution Functions (RDFs): By calculating the RDFs between specific atoms of this compound and the solvent molecules, the probability of finding a solvent molecule at a certain distance from the solute can be determined. This allows for a detailed picture of the solvation shell structure. For instance, in an aqueous solution, the RDFs would likely show a high probability of finding water molecules in close proximity to the oxygen atoms of the sulfonyl and hydroxyl groups, indicating strong hydrogen bonding.

Coordination Number: Integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell. This quantitative measure helps in comparing the solvation in different solvents.

Intermolecular Interactions:

The functional groups in this compound—the vinyl, sulfonyl, and hydroxyl groups—dictate the types of intermolecular interactions it can form.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. MD simulations can identify and quantify the extent of hydrogen bonding between this compound and protic solvents like water or alcohols. The dynamics of these hydrogen bonds, such as their lifetimes, can also be analyzed to understand the stability of these interactions. winona.edu

A hypothetical study could involve simulating this compound in a polar protic solvent (e.g., water), a polar aprotic solvent (e.g., dimethyl sulfoxide), and a nonpolar solvent (e.g., hexane). The results would likely show a well-defined and stable solvation shell in water due to strong hydrogen bonding. In dimethyl sulfoxide, dipole-dipole interactions would dominate, while in hexane, weaker van der Waals forces would be the primary mode of interaction, leading to a less structured solvation environment.

The following table illustrates the type of data that could be generated from such a hypothetical MD simulation study.

SolventDominant Intermolecular InteractionPredicted Coordination Number (around SO2 group)Predicted H-Bond Lifetime (with OH group)
WaterHydrogen Bonding6-81-5 ps
Dimethyl SulfoxideDipole-Dipole5-7N/A
HexaneVan der Waals4-6N/A

This table is for illustrative purposes and the values are hypothetical, based on general principles of molecular interactions.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry offers a suite of methods to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. These predictions are based on quantum mechanical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnmrdb.org Methods like Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) are frequently employed. liverpool.ac.uk More recent approaches also utilize machine learning algorithms trained on large databases of experimental spectra. nih.gov

For this compound, a computational prediction would involve first optimizing the molecule's geometry at a chosen level of theory. Subsequently, the magnetic shielding tensors for each nucleus are calculated, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH=CH₂ (alpha to SO₂)6.5 - 7.0135 - 140
-CH=CH₂ (beta to SO₂)6.0 - 6.5125 - 130
-SO₂-CH₂-3.5 - 4.055 - 60
-CH₂-OH4.0 - 4.560 - 65

This table is for illustrative purposes. The predicted values are based on typical chemical shifts for similar functional groups and are not the result of a specific calculation on this compound.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using quantum mechanical methods, most commonly DFT. dtic.mil After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions to determine the vibrational frequencies and their corresponding normal modes. The intensities of the IR absorption bands are calculated from the changes in the molecular dipole moment during each vibration.

The predicted IR spectrum for this compound would show characteristic peaks for its functional groups.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600
C-H (vinyl)Stretching3000 - 3100
C-H (alkane)Stretching2850 - 3000
C=C (vinyl)Stretching1610 - 1680
S=O (sulfonyl)Asymmetric Stretching1300 - 1350
S=O (sulfonyl)Symmetric Stretching1120 - 1160
C-O (alcohol)Stretching1000 - 1260

This table is for illustrative purposes. The predicted frequency ranges are based on standard IR correlation tables for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis absorption spectra are predicted using methods that can describe electronic excitations, such as Time-Dependent Density Functional Theory (TD-DFT). winona.eduwinona.edu These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The excitation energies correspond to the wavelengths of maximum absorption (λmax).

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the vinyl sulfone moiety. The vinyl group conjugated with the electron-withdrawing sulfonyl group constitutes a chromophore. The hydroxyl group is an auxochrome and is expected to have a minor effect on the absorption wavelength.

A TD-DFT calculation would likely predict a λmax in the UV region, characteristic of an α,β-unsaturated sulfone.

ChromophoreElectronic TransitionPredicted λmax (nm)
C=C-SO₂π → π*200 - 230

This table is for illustrative purposes. The predicted λmax is a hypothetical value based on the electronic structure of the molecule.

Analytical Methodologies for Research on 2 Ethenylsulfonylethanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Ethenylsulfonylethanol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons result in a characteristic set of signals. The protons of the vinyl group are typically observed in the downfield region of the spectrum due to the deshielding effect of the double bond and the adjacent sulfonyl group. These vinyl protons exhibit complex splitting patterns (doublet of doublets) arising from both geminal and vicinal coupling. The protons of the ethyl group adjacent to the sulfonyl and hydroxyl groups also show predictable chemical shifts and splitting patterns. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbons of the vinyl group will appear at distinct chemical shifts, with the carbon atom beta to the sulfonyl group being more deshielded. The carbons of the 2-hydroxyethyl group will also have characteristic chemical shifts influenced by the neighboring sulfonyl and hydroxyl functionalities. Carbons directly attached to the electronegative oxygen of the hydroxyl group and the sulfonyl group are shifted downfield. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern (¹H NMR) Notes
H-α (vinyl)6.8 - 7.0-ddCoupled to H-β (cis) and H-β (trans)
H-β (vinyl, cis)6.0 - 6.2-ddCoupled to H-α and H-β (geminal)
H-β (vinyl, trans)6.3 - 6.5-ddCoupled to H-α and H-β (geminal)
-SO₂-CH₂-3.3 - 3.655 - 60tCoupled to -CH₂-OH
-CH₂-OH3.9 - 4.258 - 63tCoupled to -SO₂-CH₂-
-OHVariable-br sChemical shift is solvent and concentration dependent
C-α (vinyl)-135 - 140-
C-β (vinyl)-128 - 133-
-SO₂-CH₂--55 - 60-
-CH₂-OH-58 - 63-

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The vinyl group will exhibit a C=C stretching vibration around 1620-1640 cm⁻¹. The C-H stretching vibrations of the vinyl group are typically observed above 3000 cm⁻¹. The sulfonyl group (SO₂) gives rise to two strong and characteristic stretching bands, an asymmetric stretch usually in the 1300-1350 cm⁻¹ region and a symmetric stretch in the 1120-1160 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond of the vinyl group, being a non-polar bond, is expected to show a strong signal in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group is also typically Raman active.

Interactive Data Table: Key IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-HStretching3200-3600WeakStrong, Broad (IR)
C=C (vinyl)Stretching1620-16401620-1640Medium (IR), Strong (Raman)
=C-H (vinyl)Stretching3010-30953010-3095Medium
S=O (sulfonyl)Asymmetric Stretch1300-1350WeakStrong (IR)
S=O (sulfonyl)Symmetric Stretch1120-11601120-1160Strong (IR), Medium (Raman)
C-OStretching1000-1260WeakMedium to Strong (IR)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orglibretexts.orgyoutube.com For this compound, cleavage of the bond between the two ethyl carbons could occur. The sulfonyl group can also influence fragmentation, with potential cleavages of the C-S bonds. A mass spectrum of a derivatized form of the closely related 2-hydroxyethyl vinyl sulfone has been reported, providing insights into potential fragmentation patterns. researchgate.net

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

m/z Value Possible Fragment Ion Neutral Loss Notes
136[C₄H₈O₃S]⁺-Molecular Ion (M⁺)
118[C₄H₆O₂S]⁺H₂OLoss of water from the hydroxyl group. libretexts.orglibretexts.orgyoutube.com
105[C₂H₅O₃S]⁺C₂H₃Loss of a vinyl radical
91[C₂H₃O₂S]⁺C₂H₅OCleavage of the C-C bond of the hydroxyethyl (B10761427) group
79[CH₃O₂S]⁺C₃H₅OFragmentation involving the sulfonyl group
65[SO₂H]⁺C₄H₇OFragmentation related to the sulfonyl group
45[C₂H₅O]⁺C₂H₃O₂SFragment corresponding to the hydroxyethyl group

Note: These are predicted fragmentation patterns. The relative intensities of the peaks will depend on the ionization method and energy.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A polar stationary phase, such as one containing polyethylene (B3416737) glycol (WAX-type columns), would be appropriate for retaining and separating the polar this compound. A flame ionization detector (FID) would provide good sensitivity for quantification. For identification purposes, GC can be coupled with mass spectrometry (GC-MS). shimadzu.com

Interactive Data Table: Suggested Gas Chromatography (GC) Method Parameters

Parameter Suggested Condition
Column Polar capillary column (e.g., DB-WAX, CP-Wax 52CB)
Injector Temperature 250 °C
Oven Program Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

For the analysis of this compound, a reversed-phase HPLC method would be effective. nih.gov A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be employed to achieve optimal separation from other components in a sample. Detection can be accomplished using a UV detector, as the vinyl sulfone moiety exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Interactive Data Table: Suggested High-Performance Liquid Chromatography (HPLC) Method Parameters

Parameter Suggested Condition
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)
Detector UV (e.g., at 210 nm), ELSD, or Mass Spectrometer (MS)
Injection Volume 10-20 µL

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

The analysis of this compound and its derivatives often requires highly sensitive and selective methods to identify and quantify these compounds in complex matrices. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. saspublishers.comresearchgate.netspringernature.comsemanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and commonly employed hyphenated techniques in this field. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. phytopharmajournal.com For GC-MS analysis, derivatives of this compound may need to be synthesized to increase their volatility and thermal stability. The process involves a gas chromatograph, which separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. phytopharmajournal.comresearchgate.net As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment into characteristic patterns. These patterns, known as mass spectra, serve as a molecular "fingerprint," allowing for the identification of the compound by comparing the spectrum to a library database. researchgate.net The mass spectrometer can also be used to quantify the analyte based on the intensity of specific ions.

Key parameters in a GC-MS method include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the ionization mode of the mass spectrometer. phytopharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and powerful technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which is often the case for sulfonyl-containing molecules and their metabolites. saspublishers.com The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. saspublishers.com

In an LC-MS system, the sample is first injected into an HPLC column, where components are separated based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where molecules are ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically generate protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), preserving the molecular weight information.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often used. nih.govmdpi.com In this setup, a specific precursor ion (e.g., the molecular ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limits of detection and quantification. lcms.cz For instance, a validated LC-MS/MS method for the analysis of the sulfone-containing compound Fluensulfone and its metabolites in soil demonstrated a limit of quantitation of 0.01 ppm. epa.gov

Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of sulfonyl compounds.

ParameterTypical Condition/ValuePurpose
Chromatography Reverse-Phase HPLC (e.g., C18 column)Separation of polar to moderately non-polar analytes.
Mobile Phase Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) acetate)Efficient elution and separation of compounds with varying polarities.
Ionization Source Electrospray Ionization (ESI), negative or positive modeGenerates ions from thermally labile molecules in solution.
Mass Analyzer Triple Quadrupole (QqQ)Enables tandem MS (MS/MS) for high selectivity and sensitivity.
Detection Mode Multiple Reaction Monitoring (MRM)Quantification based on specific precursor-to-product ion transitions.
Example Analyte Fluensulfone Metabolites (e.g., methyl sulfone) epa.govDemonstrates application for sulfone-containing compounds.
Limit of Quantitation (LOQ) Typically in the ng/g (ppb) to pg/g (ppt) range nih.govIndicates the high sensitivity of the method.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives. researchgate.net

The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern mathematically, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.

For sulfonyl compounds, X-ray crystallography can elucidate key structural features of the sulfonyl group and its interaction with the rest of the molecule and neighboring molecules in the crystal packing. st-andrews.ac.uk Studies on various sulfone derivatives have provided valuable data on the geometry of this functional group. st-andrews.ac.ukmdpi.com For example, the O-S-O bond angle is typically found to be in the range of 116-121°, while the C-S-C bond angle varies more widely, from approximately 101° to 107°, depending on the steric and electronic nature of the carbon substituents. st-andrews.ac.uk The S=O double bonds are typically between 1.39 and 1.46 Å in length. st-andrews.ac.uk

Furthermore, this technique reveals how molecules pack in the solid state, which is often governed by intermolecular forces such as hydrogen bonding. mdpi.com In derivatives of this compound, the hydroxyl (-OH) group and the sulfonyl (SO₂) group are both capable of acting as hydrogen bond donors and acceptors, respectively. X-ray crystallography can precisely map these interactions, which influence physical properties like melting point, solubility, and crystal morphology. nih.govnih.gov

The table below presents typical structural parameters for the sulfonyl group as determined by X-ray crystallography from representative sulfone compounds.

Structural ParameterTypical Range/ValueReference Compound Class
S=O Bond Length 1.39 - 1.46 ÅAryl and Alkyl Sulfones st-andrews.ac.uk
S-C Bond Length 1.74 - 1.79 ÅAryl and Alkyl Sulfones st-andrews.ac.uk
O-S-O Bond Angle 116.7° - 120.6°Aryl and Alkyl Sulfones st-andrews.ac.uk
C-S-C Bond Angle 101.1° - 106.8°Aryl and Alkyl Sulfones st-andrews.ac.uk
Intermolecular Interactions N-H···O=S Hydrogen BondsSulfonylpyrazoles nih.gov

Thermal Analysis and Rheological Studies for Polymer Characterization

Polymers derived from this compound, such as poly(this compound), require thorough characterization to understand their material properties and suitability for various applications. Thermal analysis and rheological studies are fundamental techniques for this purpose.

Thermal Analysis (TGA and DSC)

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature or time. The two most common methods for polymer characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). youtube.comnetzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the thermal stability and decomposition profile of a polymer. For a polymer of this compound, a TGA curve would reveal the temperatures at which degradation begins (onset temperature) and the stages of mass loss. srce.hr Studies on analogous polymers like poly(vinyl sulfonic acid) show degradation often occurs in multiple stages, including the initial loss of absorbed water followed by the decomposition of the sulfonic acid groups and finally the polymer backbone. marquette.edu The composition of the polymer, including the amount of inorganic fillers, can also be determined from the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify key thermal transitions in polymers. mdpi.com These transitions include the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state; the melting temperature (Tm) for semi-crystalline polymers; and the crystallization temperature (Tc). srce.hr For an amorphous polymer of this compound, DSC would primarily be used to determine its Tg, a critical parameter that defines its service temperature range.

Key Polymer Properties Determined by Thermal Analysis
TechniqueProperty MeasuredSignificance
DSC Glass Transition Temperature (Tg)Indicates the transition from a glassy to a rubbery state. mdpi.com
DSC Melting Temperature (Tm)Identifies the melting point of crystalline domains.
TGA Decomposition Temperature (Td)Indicates the onset of thermal degradation. srce.hr
TGA Mass Loss ProfileReveals stages of degradation and compositional information. marquette.edu

Rheological Studies

Rheology is the study of the flow and deformation of matter. researchgate.net For polymers, rheological studies are essential for understanding their processability and performance. azom.com These studies are typically conducted on polymer melts or solutions using a rheometer. anton-paar.com

Key rheological properties include:

Viscosity: A measure of a fluid's resistance to flow. For polymers, viscosity is highly dependent on temperature, shear rate, and molecular weight. pressbooks.pub Many polymer melts exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, which is a critical factor in processes like injection molding and extrusion. pressbooks.pubbiointerfaceresearch.com

Viscoelasticity: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties. Oscillatory rheological tests can quantify these properties by measuring the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. cellulosechemtechnol.ro The relationship between G' and G'' provides insight into the polymer's internal structure, such as chain entanglements and crosslinking.

Rheological data are crucial for correlating molecular structure, such as average molecular weight, with processing behavior and the end-use properties of the final material. azom.com For example, the zero-shear viscosity of a polymer melt is directly proportional to its average molecular weight. anton-paar.com

Rheological Parameters for Polymer Characterization
ParameterDescriptionRelevance
Shear Viscosity (η) Resistance to flow under shear stress.Crucial for processing operations like extrusion and molding. biointerfaceresearch.com
Storage Modulus (G') Measure of the elastic response (stored energy).Indicates the solid-like behavior of the material. cellulosechemtechnol.ro
Loss Modulus (G'') Measure of the viscous response (energy dissipated as heat).Indicates the liquid-like behavior of the material. cellulosechemtechnol.ro
Zero-Shear Viscosity (η₀) Viscosity at very low shear rates.Correlates with the average molecular weight of the polymer. anton-paar.com

Emerging Research Directions and Interdisciplinary Applications

Integration of 2-Ethenylsulfonylethanol in Advanced Materials Science

The bifunctional nature of this compound, containing both a vinyl sulfone group and a hydroxyl group, makes it a promising candidate as a monomer or crosslinking agent in the synthesis of advanced polymers and materials. The vinyl sulfone moiety is an excellent Michael acceptor, enabling it to react readily with nucleophiles such as thiols in thiol-ene "click" chemistry reactions. This reactivity is highly valued for the creation of uniform polymer networks with applications in hydrogels, coatings, and adhesives.

The presence of the hydroxyl group offers a secondary site for polymerization or modification, allowing for the creation of polymers with tailored properties. For instance, the hydroxyl group could be esterified or etherified to introduce different functionalities, influencing properties like solubility, thermal stability, and biocompatibility. This dual functionality could be exploited to create novel block copolymers or to functionalize surfaces, imparting specific chemical properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive GroupPotential Application
Thiol-Ene PolymerizationVinyl SulfoneHydrogels, Biomaterials
Michael AdditionVinyl SulfoneCrosslinking Agent
PolyesterificationHydroxyl GroupBiodegradable Polymers
Polyurethane SynthesisHydroxyl GroupCoatings, Foams

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry encourage the development of synthetic routes that are safe, energy-efficient, and minimize waste. nih.gov The synthesis of this compound can be envisioned through several pathways that align with these principles. A potential sustainable route could involve the oxidation of 2-(vinylthio)ethanol, which itself can be derived from the reaction of thiirane (B1199164) with ethanol (B145695). The choice of oxidizing agent is critical for the environmental impact of this process, with reagents like hydrogen peroxide being preferable to traditional heavy-metal-based oxidants.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents such as water, supercritical fluids, or bio-derived solvents would significantly enhance the sustainability of its synthesis. nih.gov The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, would also represent a major step towards a more environmentally benign production process.

Chemoenzymatic Transformations of this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. nih.govnih.gov The structure of this compound presents two functional groups amenable to enzymatic transformations.

The primary alcohol could be a substrate for various oxidoreductases. For instance, alcohol dehydrogenases could be used for the stereoselective oxidation of the ethanol moiety to the corresponding aldehyde or carboxylic acid, providing chiral building blocks for further synthesis. Conversely, should the corresponding aldehyde be available, these enzymes could be used for its stereoselective reduction.

The vinyl sulfone group, while a reactive Michael acceptor, could potentially be a substrate for certain enzymes. For example, some ene-reductases are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. The application of such enzymes to this compound could lead to the synthesis of enantiomerically pure 2-(ethylsulfonyl)ethanol (B1294784).

Table 2: Potential Chemoenzymatic Reactions with this compound

Enzyme ClassTransformationPotential Product
Alcohol DehydrogenaseOxidation of hydroxyl group2-(vinylsulfonyl)acetaldehyde
Ene-ReductaseReduction of vinyl group(R)- or (S)-2-(ethylsulfonyl)ethanol
LipaseEsterification of hydroxyl groupChiral esters

Exploration in Catalysis and Reaction Design

The functional groups of this compound could be leveraged in the design of novel catalysts and in the development of new chemical reactions. The hydroxyl group can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. The vinyl sulfone moiety could then act as a Michael acceptor in organocatalyzed reactions or be modified to incorporate a catalytically active site.

Furthermore, the electron-withdrawing nature of the sulfonyl group makes the vinyl group highly reactive in various addition reactions. This reactivity could be exploited in the design of new multi-component reactions, where this compound acts as a versatile building block, allowing for the rapid construction of complex molecular architectures under catalytic conditions. The development of catalytic, stereoselective additions to the vinyl sulfone would be a particularly valuable area of research.

Future Prospects in Chemical Biology and Drug Discovery (excluding clinical trials)

The vinyl sulfone moiety is a well-established "warhead" in the design of covalent inhibitors, particularly for cysteine proteases. nih.gov This is due to its ability to act as a Michael acceptor, forming a stable covalent bond with the thiol group of a cysteine residue in the active site of an enzyme. This irreversible inhibition mechanism is of great interest in drug discovery for a variety of diseases.

This compound could serve as a starting point for the development of new chemical probes and potential therapeutic agents. The hydroxyl group provides a convenient handle for the attachment of various recognition elements (e.g., peptides, small molecules, or fluorescent tags) that would direct the vinyl sulfone to a specific biological target. The exploration of this compound-derived compounds in activity-based protein profiling and as covalent ligands for previously "undruggable" targets represents a promising avenue for future research. nih.gov

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